4-[4-[(Z)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]piperazin-1-yl]benzenesulfonamide
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Overview
Description
hCAIX-IN-18 is a chemical compound known for its role as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are crucial in regulating pH and ion balance in various tissues. hCAIX-IN-18 specifically targets isoforms such as hCAI, hCAII, hCAIX, and hCAXII, making it a valuable tool in cancer research due to its ability to inhibit these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hCAIX-IN-18 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the reaction of a suitable aromatic compound with a chlorinating agent to introduce a chlorine atom.
Introduction of functional groups: The core structure is then reacted with different reagents to introduce functional groups such as sulfonamide and amine groups.
Final assembly: The intermediate compounds are then coupled together under specific conditions to form the final product, hCAIX-IN-18
Industrial Production Methods
Industrial production of hCAIX-IN-18 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of intermediate compounds are synthesized using optimized reaction conditions.
Purification: The intermediates are purified using techniques such as crystallization and chromatography.
Final assembly and purification: The final product is assembled and purified to achieve the desired purity levels
Chemical Reactions Analysis
Types of Reactions
hCAIX-IN-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions
Major Products Formed
The major products formed from these reactions include various derivatives of hCAIX-IN-18 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
hCAIX-IN-18 has a wide range of applications in scientific research, including:
Cancer Research: It is used to study the role of carbonic anhydrase enzymes in tumor growth and metastasis.
Biological Studies: The compound is used to investigate the physiological functions of carbonic anhydrase enzymes in different tissues.
Drug Development: hCAIX-IN-18 serves as a lead compound for developing new inhibitors targeting carbonic anhydrase enzymes.
Industrial Applications: It is used in the development of diagnostic tools and therapeutic agents
Mechanism of Action
hCAIX-IN-18 exerts its effects by inhibiting the activity of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting these enzymes, hCAIX-IN-18 disrupts the pH balance in cells, leading to various physiological effects. The compound specifically targets the active site of the enzymes, preventing them from catalyzing the reaction .
Comparison with Similar Compounds
Similar Compounds
hCAIX/XII-IN-1: Another potent inhibitor of carbonic anhydrase IX and XII with similar applications in cancer research.
Sulfonamide-based inhibitors: These compounds also target carbonic anhydrase enzymes but may have different selectivity and potency profiles.
Uniqueness of hCAIX-IN-18
hCAIX-IN-18 is unique due to its high selectivity and potency towards multiple carbonic anhydrase isoforms, making it a versatile tool in various research applications. Its ability to inhibit multiple isoforms with high affinity sets it apart from other inhibitors .
Properties
Molecular Formula |
C17H19ClN4O3S |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-[4-[(Z)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]piperazin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H19ClN4O3S/c18-14-3-1-13(2-4-14)17(20-23)22-11-9-21(10-12-22)15-5-7-16(8-6-15)26(19,24)25/h1-8,23H,9-12H2,(H2,19,24,25)/b20-17- |
InChI Key |
WOCYSDBHUJLEPT-JZJYNLBNSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)S(=O)(=O)N)/C(=N\O)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)S(=O)(=O)N)C(=NO)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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